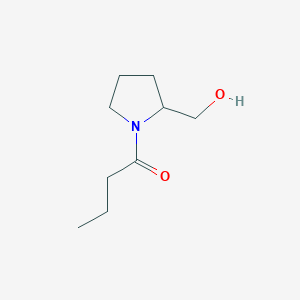
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is an organic compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxymethyl group and the butanone moiety adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves the cyclization of suitable intermediates under specific conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity . The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A structurally related compound with a lactam ring.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is unique due to the presence of both the hydroxymethyl and butanone groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h8,11H,2-7H2,1H3 |
Clave InChI |
NQFJEGKDDBXPQE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


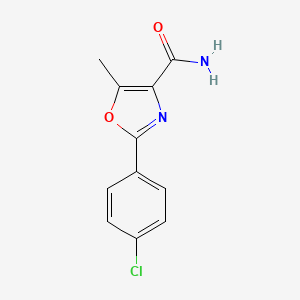
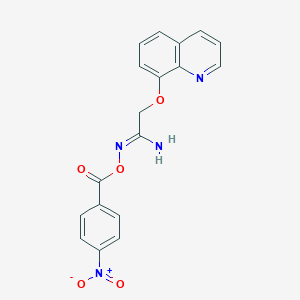
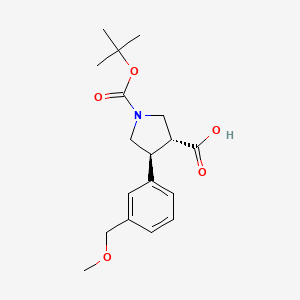
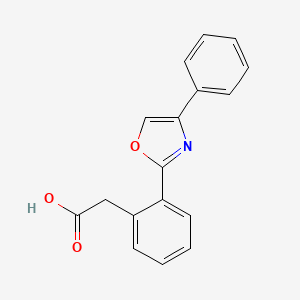

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
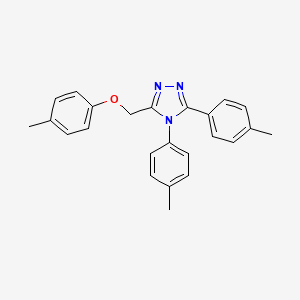
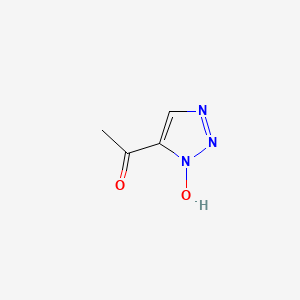

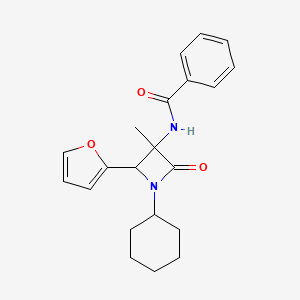
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
